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Introduction & Thermodynamic Causality

The prediction of detonation velocity ( D ) and Chapman-Jouguet (C-J) pressure ( P ) is the
foundational step in the design, screening, and safety evaluation of novel high-energy-density
materials (HEDMs). Because synthesizing uncharacterized energetic compounds is inherently
hazardous, robust predictive models serve as a mandatory primary screening mechanism.

Detonation is a supersonic exothermic front. The performance parameters D and P are
fundamentally governed by the thermodynamics of the explosion products and the initial crystal
density ( p0) of the unreacted material.

o Density Causality: In empirical models, detonation pressure scales with the square of the
density ( p02), while velocity scales linearly. This causal relationship exists because a denser
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crystal lattice packs more potential chemical energy into the shock volume, directly
amplifying the shockwave momentum (1)[1].

o Equation of State (EOS) Causality: At the C-J state, product gases exist at extreme
temperatures (3000-5000 K) and pressures (10-40 GPa). Ideal gas laws fail entirely here.
Advanced thermochemical codes must employ the Becker-Kistiakowsky-Wilson (BKW) or
EXP-6 EOS to account for the repulsive intermolecular forces that dominate at these
extreme, liquid-like densities, ensuring accurate calculation of the chemical equilibrium (2)[2].

This guide details the two predominant methodologies used in the field: the empirical Kamlet-
Jacobs (K-J) equations and advanced Thermochemical Equilibrium Codes (e.g., EXPLO5,
CHEETAH).

Protocol A: Empirical Estimation via Kamlet-Jacobs
(K-J) Equations

The Kamlet-Jacobs equations provide rapid, highly accurate estimations for standard CHNO-
based explosives without requiring complex computational infrastructure (3)[3].

Prerequisites

e Molecular formula of the energetic material.
» Solid-state heat of formation ( AHf) in cal/g or kd/mol.

e Theoretical Maximum Density (TMD) or experimental crystal density ( pO) in g/cm 3.

Step-by-Step Methodology

Step 1: Determine Decomposition Products Assume the explosive decomposes according to
the maximum exothermic principle. For a standard CHNO explosive, carbon oxidizes to CO
(and then CO2), hydrogen oxidizes to H20 , and nitrogen forms N2gas.

Step 2: Calculate K-J Parameters Derive the following three parameters based on the
decomposition reaction (4)[4]:

¢ N : Moles of gaseous detonation products per gram of explosive (mol/g).
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e M : Average molecular weight of these product gases ( g/mol ).

e Q : Chemical energy of detonation (heat of detonation) in cal/g. Calculate this by subtracting
the AHfof the unreacted explosive from the sum of the AHfof the products.

Step 3: Compute Detonation Velocity ( D ) and Pressure ( P ) Apply the Kamlet-Jacobs

formulas:
e Velocity: D=1.01-(N-M1/2-Q1/2)1/2-(1+1.30p0) (Output in km/s)

e Pressure: P=1.558-p02-N-M1/2-Q1/2 (Output in GPa)

ngcontent-ng-c1977314119="" class="ng-star-inserted">

Self-Validation Check: The K-J protocol is a self-validating system if you cross-reference
Oxygen Balance (OB). If the OB is highly negative (<-40%), the assumption of complete
oxidation to CO2/ H20 fails due to solid carbon (soot) formation. In such cases, the K-J outputs
will artificially overestimate Q and P . If calculated D>10 km/s for a standard CHNO compound,
immediately re-verify the input density, as values above 2.0 g/cm 3 are exceedingly rare and

indicate a unit cell volume error ()[5].

Protocol B: Advanced Modeling via Thermochemical
Codes (EXPLO5 | CHEETAH)

For non-ideal explosives, aluminized formulations, or when precise expansion isentropes are
required for hydrodynamic modeling, thermochemical codes are mandatory. These codes solve
thermodynamic equations to find chemical equilibrium by minimizing the Gibbs free energy (6)

[6].

Step-by-Step Methodology

Step 1: Input Definition Enter the exact elemental composition, solid-state AHf, and pQinto the

software's input file.
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Step 2: Select the Equation of State (EOS)

e Gaseous Products: Select the BKW EOS. For standard CHNO formulations, use the BKWN
parameter set ( 0=0.5,3=0.176,k=14.71,6=6620 ) to accurately reproduce energies from
cylinder tests (2)[2].

e Solid Products: Ensure the Cowan-Fickett or Murnaghan EOS is active to handle solid
carbon (graphite/diamond phase transitions) (7)[7].

Step 3: Execute C-J State Calculation Run the calculation. The software iteratively compresses
the unreacted explosive along the Hugoniot curve, calculating the equilibrium composition of
products applying the modified White, Johnson, and Dantzig free energy minimization
technique (8)[8].

Step 4: Extract Parameters Extract the calculated D and P at the C-J point. For downstream
hydrodynamic modeling, extract the fitted Jones-Wilkins-Lee (JWL) coefficients from the
expansion isentrope data.

Self-Validation Check: A successful thermochemical run must show mathematical convergence
at the C-J point—the exact coordinate on the shock Hugoniot where the detonation velocity is at
a minimum and the Rayleigh line is perfectly tangent. If the solver fails to find the C-J point, the
inputted pOor AHfmay represent a physically impossible thermodynamic state, requiring re-

evaluation of the molecular inputs.

Data Presentation: Methodological Comparison
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Feature | Capability

Kamlet-Jacobs (Empirical)

EXPLO5 /| CHEETAH
(Thermochemical)

Primary Use Case

Rapid screening of novel

CHNO molecules.

Detailed modeling of ideal/non-

ideal explosives.

Required Inputs

Formula, p0, AHf

Formula, p0, AHf, EOS

Selection

Computational Cost

Near-zero (Algebraic)

Low to Moderate (Iterative

Minimization)

Handles

Aluminized/Metalized?

Poorly (Requires complex

modifications)

Excellent (Multi-phase

equilibrium models)

Typical Error Margin (D)

2% — 5%

< 2% (Often within 1% of

cylinder tests)

Outputs JWL Coefficients?

No

Yes

Process Visualization
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Caption: Workflow for calculating detonation parameters via empirical and thermochemical
methods.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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PDF]. Available at: [https://www.benchchem.com/product/b115095/docs#application-note-
computational-determination-of-detonation-velocity-and-pressure-for-energetic-materials]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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